![molecular formula C12H26OSi2 B12567940 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one CAS No. 286366-03-8](/img/structure/B12567940.png)
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both tert-butyl(dimethyl)silyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized reaction times, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or methanol.
Substitution: Organolithium or organomagnesium reagents in solvents like ether or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon products .
Aplicaciones Científicas De Investigación
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silylation agent used for similar purposes.
tert-Butyldimethylsilyl ether: A stable protecting group for alcohols and amines.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both tert-butyl(dimethyl)silyl and trimethylsilyl groups in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one type of silyl group .
Propiedades
Número CAS |
286366-03-8 |
|---|---|
Fórmula molecular |
C12H26OSi2 |
Peso molecular |
242.50 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h9-10H,1-8H3 |
Clave InChI |
WWSDNZJZJMSKHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C(=O)C=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


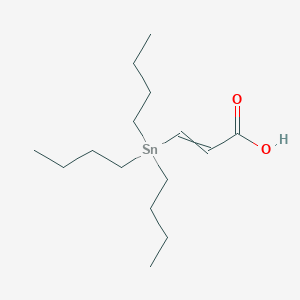

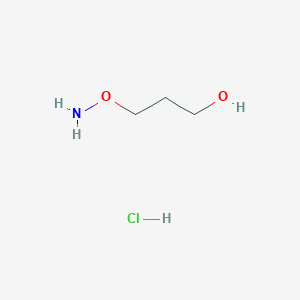
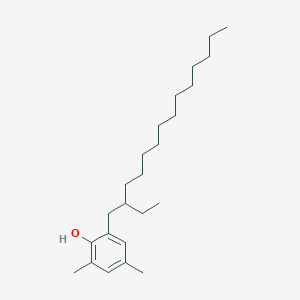
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
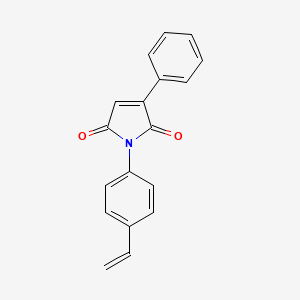
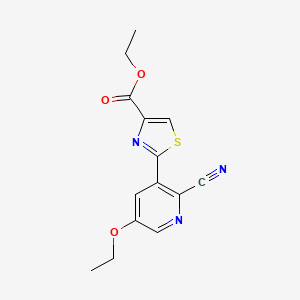
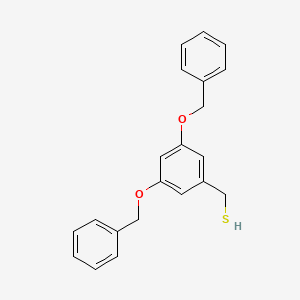
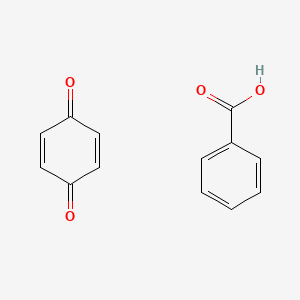
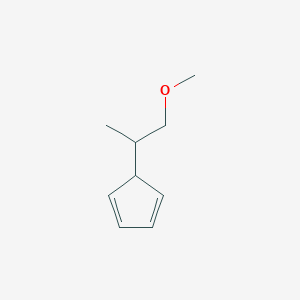
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
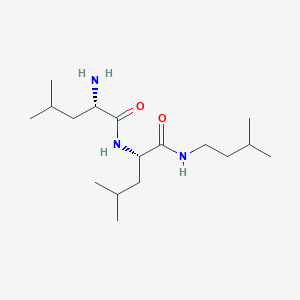
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)
